4-(Tetradecyloxy)phenol
Overview
Description
4-(Tetradecyloxy)phenol, also known as p-tetradecyloxyphenol, is an organic compound with the molecular formula C20H34O2. It consists of a phenol group substituted with a tetradecyloxy chain at the para position. This compound is part of the phenolic family, which is known for its diverse applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tetradecyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-hydroxyphenol with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)OH+C14H29Br→C6H4(OH)OC14H29+KBr
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Tetradecyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium nitrosodisulfonate.
Electrophilic Aromatic Substitution: The compound can participate in halogenation, nitration, and sulfonation reactions due to the activating effect of the phenolic group.
Reduction: The phenolic group can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid in the presence of sulfuric acid.
Reduction: Sodium borohydride or stannous chloride.
Major Products
Oxidation: Quinones.
Halogenation: Halogenated phenols.
Nitration: Nitro phenols.
Reduction: Hydroquinones.
Scientific Research Applications
4-(Tetradecyloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tetradecyloxy)phenol involves its interaction with cellular components. The phenolic group can participate in redox reactions, acting as an antioxidant by scavenging free radicals. Additionally, it can interact with enzymes and proteins, modulating their activity. The tetradecyloxy chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
4-(Tetradecyloxy)phenacyl thiocyanate: Similar in structure but contains a thiocyanate group.
4-(2-Hydroxyethyl)phenol: Contains a shorter hydroxyethyl chain instead of a tetradecyloxy chain.
4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group on the benzene ring.
Uniqueness
4-(Tetradecyloxy)phenol is unique due to its long tetradecyloxy chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interactions. This makes it particularly useful in applications requiring enhanced membrane permeability and stability.
Properties
IUPAC Name |
4-tetradecoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17,21H,2-13,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOBCDDAOOSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157450 | |
Record name | p-(n-Tetradecyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-40-3 | |
Record name | p-(n-Tetradecyloxy)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(n-Tetradecyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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